molecular formula C10H17N3O2S B2727891 Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate CAS No. 185748-21-4

Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate

Cat. No.: B2727891
CAS No.: 185748-21-4
M. Wt: 243.33
InChI Key: ZOPHPATVZRBIET-UHFFFAOYSA-N
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Description

Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate is a chemical compound with the molecular formula C10H17N3O2S. It is commonly used in organic synthesis, particularly as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is employed in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from unwanted reactions during subsequent synthetic steps. The tert-butyl group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate is unique due to its thiazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring selective protection and deprotection of amines .

Properties

IUPAC Name

tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)12-5-8-13-7(4-11)6-16-8/h6H,4-5,11H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPHPATVZRBIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CS1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185748-21-4
Record name tert-butyl N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}carbamate
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